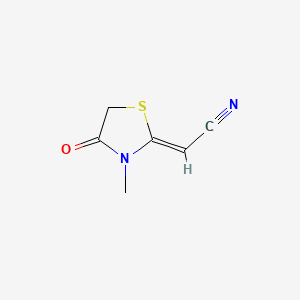

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

CAS No.: 56196-65-7

Cat. No.: VC8279840

Molecular Formula: C6H6N2OS

Molecular Weight: 154.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56196-65-7 |

|---|---|

| Molecular Formula | C6H6N2OS |

| Molecular Weight | 154.19 g/mol |

| IUPAC Name | (2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |

| Standard InChI | InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- |

| Standard InChI Key | BPCJPESPKLCZSN-KXFIGUGUSA-N |

| Isomeric SMILES | CN\1C(=O)CS/C1=C\C#N |

| SMILES | CN1C(=O)CSC1=CC#N |

| Canonical SMILES | CN1C(=O)CSC1=CC#N |

Introduction

Structural and Chemical Identity

(2Z)-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile (molecular formula: C₆H₆N₂OS, molecular weight: 154.19 g/mol) features a thiazolidinone ring system fused with an acetonitrile group at the C2 position (Table 1) . The thiazolidinone core consists of a five-membered ring containing sulfur and nitrogen atoms, while the exocyclic double bond at C2 adopts a Z-configuration, as indicated by spectroscopic and crystallographic analyses of analogous compounds . The methyl group at N3 and the oxo group at C4 contribute to the molecule’s polarity and hydrogen-bonding capacity, which influence its solubility and reactivity.

Table 1: Fundamental physicochemical properties of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂OS |

| Molecular Weight | 154.19 g/mol |

| IUPAC Name | (2Z)-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |

| Key Functional Groups | Thiazolidinone, nitrile, exocyclic double bond |

Synthesis and Reaction Pathways

The synthesis of 4-thiazolidinone derivatives typically involves cyclocondensation, Knoevenagel reactions, or multicomponent assemblies. For (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile, plausible routes include:

Knoevenagel Condensation

This method, widely used for 5-ene-4-thiazolidinones, could be adapted by reacting a preformed 3-methyl-4-thiazolidinone with acetonitrile derivatives under acidic or basic conditions . For example, the nucleophilic methylene group at C5 (in 5-unsubstituted thiazolidinones) attacks electrophilic carbons in aldehydes or ketones. While this approach primarily targets C5-substituted analogs, modifying the thiazolidinone core at C2 may require alternative strategies, such as using cyanoacetamide or malononitrile as reactants .

Three-Component Reactions

A one-pot assembly of primary amines, carbonyl compounds, and thioglycolic acid derivatives offers a versatile route to 2-substituted thiazolidinones. For instance, combining methylamine, a ketone donor, and ethyl thiocyanoacetate in glacial acetic acid could yield the target compound after cyclization and dehydration . Such methods emphasize the role of solvent polarity and catalysts (e.g., ammonium acetate) in steering regioselectivity .

Post-Modification of Thiazolidinone Cores

Bromination or dehydrogenation of preformed 2-methyl-4-thiazolidinones may introduce the exocyclic double bond. For example, treating 3-methyl-4-thiazolidinone with bromine in acetic acid could generate a 2-bromo intermediate, which undergoes elimination to form the ylidene-acetonitrile moiety .

Physicochemical and Spectral Characteristics

The compound’s solubility profile is dictated by its polar nitrile and carbonyl groups, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Key spectral data inferred from analogs include:

-

IR Spectroscopy: Strong absorption bands near 2200 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C=C stretch) .

-

NMR Spectroscopy: Distinct signals for the methyl group (δ ~3.0 ppm, singlet), thiazolidinone ring protons (δ ~4.5–5.5 ppm), and nitrile carbon (δ ~115 ppm in ¹³C NMR) .

-

Mass Spectrometry: A molecular ion peak at m/z 154.19, with fragmentation patterns corresponding to loss of the nitrile group (-27 amu) and subsequent ring decomposition .

Natural Occurrence and Analytical Detection

A study on fermented durian (tempoyak) tentatively identified a compound named 4-oxo-2 thiazolidin acetonitrile via GC-MS, with a relative peak area of 1.39% in fresh durian . While this compound shares structural similarities with (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile, differences in substituents (e.g., absence of the N3-methyl group) suggest it may be an analog rather than the same entity . This finding implies that microbial fermentation could generate thiazolidinone derivatives, though confirmatory studies (e.g., NMR, synthetic comparison) are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume